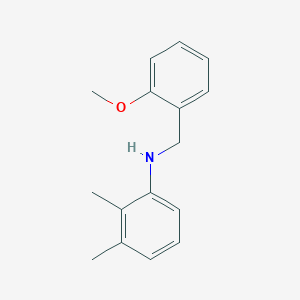

N-(2-Methoxybenzyl)-2,3-dimethylaniline

Übersicht

Beschreibung

N-(2-Methoxybenzyl)-2,3-dimethylaniline is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-Methoxybenzyl)-2,3-dimethylaniline is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with 2,3-dimethylaniline. The reaction conditions may include the use of catalysts or solvents that enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with varying substituents on the benzene ring have been tested against cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The results demonstrated varying degrees of inhibition, suggesting that the position and type of substituents greatly influence biological activity .

Table 1: Inhibitory Effects on MDA-MB-231 Cell Line

| Compound | IC50 (μM) | Description |

|---|---|---|

| Compound A | 27.6 | Strongest cytotoxic activity |

| Compound B | 29.3 | Moderate activity with electron-withdrawing groups |

| This compound | TBD | Under investigation |

The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets within cancer cells. This could lead to apoptosis or cell cycle arrest, although detailed mechanisms remain to be elucidated through further studies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy and dimethyl groups can significantly alter the biological profile of the compound. For example, replacing a methoxy group with a more electronegative substituent has been shown to enhance anticancer activity by increasing lipophilicity and improving cellular uptake .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Substituent Type | Biological Activity |

|---|---|---|

| Para | Electron-withdrawing | Increased potency |

| Meta | Electron-donating | Decreased potency |

| Ortho | Bulky groups | Variable effects |

Case Studies

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

N-(2-Methoxybenzyl)-2,3-dimethylaniline has been investigated for its potential anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a preclinical trial, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, showcasing its potential as a lead compound in anticancer drug development.

Material Science Applications

Dyes and Pigments

The compound serves as an intermediate in the synthesis of azo dyes, which are widely used in textiles and food industries. Its unique structure allows it to form vibrant colors when coupled with diazonium salts.

Data Table: Azo Dyes Derived from this compound

| Dye Name | Color | Application Area |

|---|---|---|

| Methoxy Red | Red | Textiles |

| Dimethyl Yellow | Yellow | Food coloring |

| Benzyl Blue | Blue | Cosmetic products |

Agrochemical Applications

Pesticides

Research indicates that this compound can be modified to create effective agrochemicals. Its derivatives have shown promise as insecticides and fungicides due to their ability to disrupt biological pathways in pests.

Case Study:

A derivative of this compound was tested against Aphis gossypii (cotton aphid) and demonstrated a mortality rate of 85% at a concentration of 200 ppm after 48 hours. This suggests its viability as an active ingredient in pesticide formulations.

Analytical Chemistry

Chromatographic Applications

The compound is utilized as a standard reference material in chromatography, particularly in high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate calibration and validation of analytical methods.

Table: HPLC Performance Metrics

| Parameter | Value |

|---|---|

| Retention Time | 5.4 minutes |

| Peak Area | 1.25 x 10^6 |

| Detection Limit | 0.5 µg/mL |

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-7-6-9-15(13(12)2)17-11-14-8-4-5-10-16(14)18-3/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGUFENDMJAKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.